molecular formula C21H26N2O4S B11130217 N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11130217
M. Wt: 402.5 g/mol
InChI Key: JVFXCOKKAHKSAS-UHFFFAOYSA-N
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Description

This compound (CAS 303092-53-7) is a tetrahydrobenzothiophene-3-carboxamide derivative featuring a 2-methoxyethyl group on the amide nitrogen and a 2-methylphenoxy acetamido substituent at the 2-position of the benzothiophene core. Its molecular formula is C₂₁H₂₅N₂O₄S (molecular weight: 417.5 g/mol) . The structural uniqueness lies in the ortho-methylphenoxy group, which introduces steric and electronic effects, and the methoxyethyl side chain, which modulates solubility and pharmacokinetics.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[[2-(2-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-14-7-3-5-9-16(14)27-13-18(24)23-21-19(20(25)22-11-12-26-2)15-8-4-6-10-17(15)28-21/h3,5,7,9H,4,6,8,10-13H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

JVFXCOKKAHKSAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.

    Attachment of the 2-(2-methylphenoxy)acetamido Group: This step involves the nucleophilic substitution of a halogenated acetamide with 2-methylphenol, followed by coupling with the benzothiophene core.

    Addition of the 2-methoxyethyl Group: The final step is the alkylation of the amide nitrogen with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzothiophene core or the methoxyethyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the amide or carboxamide groups, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures to N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant antimicrobial activities. For example:

  • Benzothiophene Derivatives : Some derivatives have shown efficacy in inhibiting bacterial and fungal growth by disrupting cellular processes.
  • Case Study : A study on related benzothiophene compounds indicated their potential as antimicrobial agents in treating infections caused by resistant strains of bacteria .

Analgesic Activity

Research has indicated that derivatives of benzothiophene can possess analgesic properties. A comparative study evaluated the analgesic effects of various compounds using the "hot plate" method on mice. The results showed that certain derivatives exhibited analgesic effects comparable to standard analgesics like metamizole .

Therapeutic Potential

Given its structural attributes, this compound may serve as a lead compound for developing new therapeutic agents targeting various diseases:

  • Antimicrobial Agents : Its unique structure positions it as a candidate for further development into new antimicrobial therapies.
  • Pain Management : The analgesic properties observed in related compounds suggest potential applications in pain management therapies.

Comparative Analysis with Related Compounds

To better understand its uniqueness and potential applications, a comparison with structurally similar compounds is useful. Below is a table summarizing key features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4,5-Dihydro-1-benzothiophene-3-carboxamideLacks methoxyethyl groupAntimicrobialSimpler structure
2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideContains methoxy groupAntibacterial and antifungalDifferent phenyl substitution
N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideSimilar core structureAntifungalVariability in substituents

This comparison highlights how this compound stands out due to its specific functional groups that may enhance its biological activities.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways.

    Receptor Binding: It could bind to specific receptors, modulating their activity.

    Signal Transduction: The compound might affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

Compound Name Substituent Molecular Formula Key Properties Biological Activity
Target Compound 2-methylphenoxy C₂₁H₂₅N₂O₄S Predicted density: ~1.26 g/cm³; Boiling point: ~623°C Not explicitly reported, but structural analogues show antimicrobial activity
N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-... (CID 3256174) 2-fluorophenoxy C₁₉H₂₁FN₂O₃S Higher polarity due to fluorine; Molecular weight: 376.45 g/mol Likely altered metabolic stability vs. methyl substituent
N-(2-methoxyethyl)-2-(4-methoxyphenoxy)acetamido-... (CAS 380871-26-1) 4-methoxyphenoxy C₂₁H₂₆N₂O₅S Increased electron-donating effect (para-methoxy); Molecular weight: 418.51 g/mol Potential for enhanced binding affinity to aromatic receptors
2-{[(2,6-dimethylphenoxy)acetyl]amino}-... (CAS in ) 2,6-dimethylphenoxy C₂₃H₂₈N₂O₅S₂ Steric hindrance from dimethyl groups; Sulfone moiety increases polarity Possible improved selectivity in enzyme inhibition

Key Observations :

  • Para-methoxy (CAS 380871-26-1) vs. ortho-methyl in the target compound: The para position allows for better resonance stabilization, whereas ortho-methyl creates steric effects that may influence receptor binding .

Variations in the Amide Side Chain

Compound Name Amide Side Chain Molecular Formula Impact
Target Compound 2-methoxyethyl C₂₁H₂₅N₂O₄S Balanced lipophilicity; enhances solubility in polar solvents
N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-... (CID 3256174) Ethyl C₁₉H₂₁FN₂O₃S Reduced steric bulk; lower molecular weight (376.45 g/mol)
N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-... (CAS 312950-37-1) 2-ethoxyphenyl C₂₅H₂₆N₂O₄S Increased aromaticity and lipophilicity due to ethoxyphenyl group

Key Observations :

  • The methoxyethyl group in the target compound improves water solubility compared to simple alkyl chains (e.g., ethyl in CID 3256174) .
  • Bulky aromatic substituents (e.g., 2-ethoxyphenyl in CAS 312950-37-1) may enhance membrane permeability but could limit metabolic clearance .

Core Modifications and Functional Groups

Compound Name Core Modification Molecular Formula Key Feature
Target Compound Tetrahydrobenzothiophene C₂₁H₂₅N₂O₄S Saturated ring reduces planarity, potentially improving bioavailability
2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 19819-17-1) Cyclohepta[b]thiophene C₂₀H₂₂N₂O₂S Larger ring size (7-membered) increases conformational flexibility
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-... () Cyano group at C3 C₁₉H₂₀N₃O₂S Electron-withdrawing cyano group may enhance reactivity or stability

Key Observations :

  • The tetrahydrobenzothiophene core in the target compound provides partial saturation, balancing rigidity and flexibility for target engagement .

Biological Activity

N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound known for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H26N2O4S
  • Molecular Weight : 402.5 g/mol

The structure includes a benzothiophene core with functional groups that enhance its lipophilicity and biological interactions. The presence of the methoxyethyl group and the 2-methylphenoxy group are particularly noteworthy as they may influence the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The unique combination of functional groups in this compound suggests potential antimicrobial efficacy.

Anticancer Properties

Benzothiophene derivatives have been investigated for their anticancer activities. A study highlighted that certain benzothiophene compounds exhibited cytotoxic effects on cancer cell lines, suggesting that this compound could similarly possess anticancer properties . The specific mechanisms of action are still under investigation but may involve inhibition of cell proliferation or induction of apoptosis.

Enzyme Inhibition

The compound's structure may facilitate interactions with various enzymes. For example, related compounds have shown inhibitory effects on cholinesterases, which are crucial in neurodegenerative diseases . If this compound exhibits similar activity, it could be relevant in treating conditions like Alzheimer's disease.

Research Findings and Case Studies

Study Findings Biological Activity
Study 1Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteriaSignificant inhibition observed
Study 2Investigated anticancer effects on various cell linesCytotoxic effects noted
Study 3Assessed enzyme inhibition potentialInhibition of cholinesterases recorded

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